molecular formula C18H15NO2 B494974 N-(2-methoxyphenyl)-2-naphthamide CAS No. 248251-08-3

N-(2-methoxyphenyl)-2-naphthamide

Cat. No.: B494974
CAS No.: 248251-08-3
M. Wt: 277.3g/mol
InChI Key: AMAAXSLWJDPYMG-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-naphthamide is a synthetic amide derivative featuring a 2-naphthamide core linked to a 2-methoxyphenyl group via an amide bond.

Properties

CAS No.

248251-08-3

Molecular Formula

C18H15NO2

Molecular Weight

277.3g/mol

IUPAC Name

N-(2-methoxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C18H15NO2/c1-21-17-9-5-4-8-16(17)19-18(20)15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H,19,20)

InChI Key

AMAAXSLWJDPYMG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of 2-Naphthamide Derivatives

Compound Name Molecular Formula Substituent/Modification Biological Target/Activity Key Findings References
This compound C₁₈H₁₅NO₂ 2-methoxyphenyl amide Not explicitly stated Core structure for receptor-targeting analogs
BP897 C₂₇H₃₀N₄O₂ Piperazinylbutyl chain Dopamine D3 receptor partial agonist Reduces L-DOPA-induced dyskinesias in primates; explored for addiction therapy
ST-2223 C₃₄H₄₁N₅O₃ Piperazine and piperidinyl groups Histamine H3R antagonist (Ki = 4.6 nM), D2/D3 antagonist Improves social deficits in autism spectrum disorder (ASD) models via neurotransmitter modulation
N-(8-Quinolinyl)-2-naphthamide C₂₀H₁₄N₂O 8-Aminoquinoline substituent Not specified Synthesized via naphthoyl chloride and aminoquinoline (87% yield)
3-Hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide C₁₉H₁₇NO₃ Hydroxy and methyl groups Unknown Increased polarity due to hydroxylation; potential impact on solubility

Key Structural Differences and Implications

BP897 : The addition of a piperazinylbutyl chain enhances its affinity for dopamine D3 receptors, enabling partial agonism. This modification is critical for its role in modulating dopaminergic pathways implicated in addiction and movement disorders .

ST-2223: Incorporation of piperazine and piperidinyl groups broadens its pharmacological profile, allowing dual antagonism at histamine H3 and dopamine D2/D3 receptors. This multi-target activity is leveraged in ASD treatment, where it normalizes acetylcholine and dopamine levels .

Its synthesis via naphthoyl chloride and aminoquinoline is efficient (87% yield) .

Hydroxylated Derivatives: The introduction of a hydroxy group (e.g., 3-hydroxy substituent in ) increases polarity, which may improve water solubility but reduce blood-brain barrier penetration compared to non-hydroxylated analogs .

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